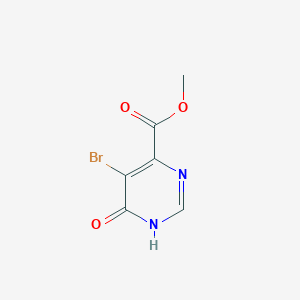
1,8-Naphthyridin-2-ylmethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. It is a derivative of 1,8-naphthyridine, a heterocyclic compound known for its diverse biological activities and photochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridin-2-ylmethanamine dihydrochloride can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed synthesis and multicomponent reactions to efficiently generate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives with reduced nitrogen content.
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridin-2-ylmethanamine dihydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,8-naphthyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridin-2-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
1,8-Naphthyridine: The parent compound, known for its diverse biological activities and photochemical properties.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for the treatment of bacterial infections.
2-Amino-1,8-naphthyridine:
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields .
Eigenschaften
Molekularformel |
C9H11Cl2N3 |
|---|---|
Molekulargewicht |
232.11 g/mol |
IUPAC-Name |
1,8-naphthyridin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-6-8-4-3-7-2-1-5-11-9(7)12-8;;/h1-5H,6,10H2;2*1H |
InChI-Schlüssel |
YKTCAFWZEAYBHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)









